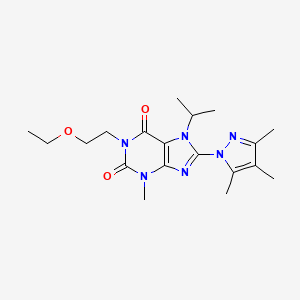
2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is a chemical compound with the molecular formula C6H10BrNO2 and a molecular weight of 208.05 . It is also known by its CAS number 40299-87-4 .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane under an inert atmosphere. The reaction is carried out at temperatures between 0 and 20°C. Morpholine is weighed in anhydrous dichloromethane, and triethylamine is added dropwise at 0°C. A solution of 2-bromoacetyl chloride in anhydrous dichloromethane is then added, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of “2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” consists of 10 heavy atoms, with a fraction Csp3 of 0.83, 2 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is LLLQAMNGYJQUKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.564g/cm3 and a boiling point of 308.452ºC at 760 mmHg . It has a LogP value of 0.17800, indicating its lipophilicity . It is very soluble, with a solubility of 39.0 mg/ml or 0.187 mol/l .Aplicaciones Científicas De Investigación
Synthesis of α-Bromo-Substituted β-Amino Acid Esters
This compound is used in the synthesis of α-bromo-substituted β-amino acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters is followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines . Among the amines, morpholine turned most suitable .
Production of α-Substituted Propionates
Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio, and other derivatives .
Organic Synthesis
These type of compounds are in demand in organic synthesis . Thus, the development of convenient preparative methods for their production is an urgent applied task .
For the introduction of an aldehyde group, morpholin-4-carbaldehyde was used, which led to 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde .
N-methoxy-N-methylacetamide was used to introduce an acetyl group, which led to 1-ethan-1-one .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-BFWBPSQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N1CCOCC1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)

![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)
![3-{[(Furan-2-yl)methyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2804254.png)


![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)

